3-Chloro-2-methoxypyridine-5-boronic acid
Overview
Description
3-Chloro-2-methoxypyridine-5-boronic acid is a versatile compound extensively used in scientific research due to its unique properties. It finds applications in diverse fields such as organic synthesis, medicinal chemistry, and material science, making it an invaluable tool for cutting-edge discoveries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-methoxypyridine-5-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it ideal for synthesizing boronic acids. The general procedure involves the reaction of 3-Chloro-2-methoxypyridine with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methoxypyridine-5-boronic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation Reactions: Can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Can be reduced to form corresponding amines or hydrocarbons
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products:
Carbon-Carbon Bond Formation: Produces biaryl compounds.
Oxidation Products: Produces alcohols or ketones.
Reduction Products: Produces amines or hydrocarbons
Scientific Research Applications
3-Chloro-2-methoxypyridine-5-boronic acid is widely used in scientific research due to its unique properties:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Explored for potential therapeutic applications by modifying its structure to create new compounds for biological testing.
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxypyridine-5-boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In Suzuki-Miyaura coupling, it acts as a nucleophile, transferring its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- 2-Methoxy-5-pyridineboronic acid
- 2-Chloro-3-methyl-5-pyridineboronic acid
- 5-Chloro-6-methoxypyridin-3-amine
- 3-Chloro-2-methoxypyridin-4-ylboronic acid
Comparison: 3-Chloro-2-methoxypyridine-5-boronic acid stands out due to its unique combination of a pyridine ring and boronic acid functional group, making it highly versatile for various applications. Its chloro and methoxy substituents provide additional reactivity and selectivity in chemical reactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-chloro-6-methoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLPLMDQLOJSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647884 | |
Record name | (5-Chloro-6-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942438-89-3 | |
Record name | (5-Chloro-6-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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